molecular formula C15H19ClN4O B3011610 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1234927-70-8

1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B3011610
CAS No.: 1234927-70-8
M. Wt: 306.79
InChI Key: GSPJBTSUJYEBBM-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzyl group and a pyrazolyl ethyl group attached to the urea moiety

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can be compared with other urea derivatives and pyrazole-containing compounds. Similar compounds include:

    1-(4-chlorobenzyl)-3-(2-(1H-pyrazol-1-yl)ethyl)urea: Lacks the dimethyl groups on the pyrazole ring.

    1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)urea: Contains a propyl group instead of an ethyl group.

    1-(4-methylbenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Has a methyl group instead of a chlorine atom on the benzyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-11-9-12(2)20(19-11)8-7-17-15(21)18-10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPJBTSUJYEBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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